6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid
Overview
Description
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C6H3ClN4O2. This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a triazole ring fused with a pyridazine ring, and it has a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position .
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that triazole compounds can act as inhibitors or activators of their target molecules, leading to changes in cellular processes .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound is a powder at room temperature, suggesting it could be formulated for oral administration .
Result of Action
Triazole compounds are known to have a variety of effects, including anti-proliferative activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of (6-chloro-pyridazin-3-yl)-hydrazine with cyclohexanone in the presence of a suitable solvent like isopropyl alcohol. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Altered triazole derivatives with different oxidation states.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- **6-Chloro-[1,2,4]
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-5(6(12)13)10-11(4)9-3/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZDILJQOJEYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629374 | |
Record name | 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215530-62-4 | |
Record name | 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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